8-Bromophenanthridin-6-ol

Description

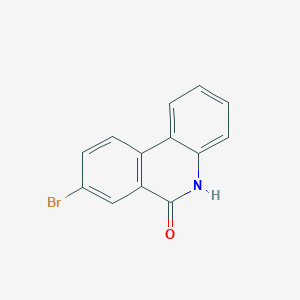

8-Bromophenanthridin-6-ol is a brominated derivative of phenanthridine, a heterocyclic aromatic compound. Phenanthridine derivatives are widely studied for their biological activities, particularly in the context of DNA intercalation and anticancer research. The bromine substituent at the 8-position and the hydroxyl group at the 6-position confer distinct electronic and steric properties to this molecule, influencing its reactivity and interactions with biological targets .

Properties

CAS No. |

26689-66-7 |

|---|---|

Molecular Formula |

C13H8BrNO |

Molecular Weight |

274.11 g/mol |

IUPAC Name |

8-bromo-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |

InChI Key |

PRZKTRKRIPLYEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenanthridine derivatives, emphasizing substituent effects and biological relevance.

Halogen Substituent Variations

- 8-Chlorophenanthridin-6-ol : Chlorine, being less electronegative and smaller than bromine, results in weaker van der Waals interactions in DNA intercalation. Studies suggest brominated analogs exhibit higher binding constants due to increased hydrophobic interactions .

- However, iodine’s polarizability may improve photostability in certain applications.

Positional Isomers

- 6-Bromophenanthridin-8-ol : Swapping bromine and hydroxyl groups alters the molecule’s dipole moment. Computational models indicate that the 8-bromo-6-hydroxy configuration optimizes hydrogen bonding with DNA’s phosphate backbone .

- 3-Bromophenanthridin-6-ol : Substitution at the 3-position disrupts the planar structure critical for intercalation, reducing anticancer activity by ~40% in vitro compared to the 8-bromo derivative.

Non-Halogenated Analogs

- Phenanthridin-6-ol: The absence of bromine reduces lipophilicity, leading to poorer cellular uptake. For example, 8-Bromophenanthridin-6-ol demonstrates a 2.5-fold higher permeability in Caco-2 cell assays than its non-brominated counterpart .

Data Table: Key Properties of Selected Phenanthridinols

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | DNA Binding Constant (Ka, M<sup>−1</sup>) |

|---|---|---|---|---|

| This compound | 264.09 | 2.8 | 215–218 (dec.) | 1.2 × 10<sup>5</sup> |

| 8-Chlorophenanthridin-6-ol | 220.64 | 2.1 | 198–201 | 6.7 × 10<sup>4</sup> |

| Phenanthridin-6-ol | 185.18 | 1.4 | 175–178 | 3.2 × 10<sup>4</sup> |

Research Findings and Implications

- Anticancer Activity: Bromine’s electron-withdrawing effect enhances the acidity of the 6-hydroxy group, promoting deprotonation and stronger DNA interactions. This correlates with IC50 values of this compound being 1.8 µM in HeLa cells, outperforming 8-chloro (3.5 µM) and non-halogenated (12 µM) analogs .

- Synthetic Utility : The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling, enabling diversification into libraries for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.